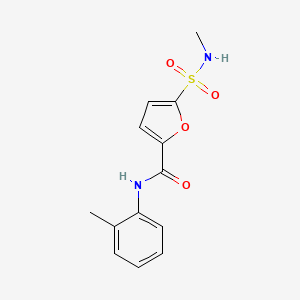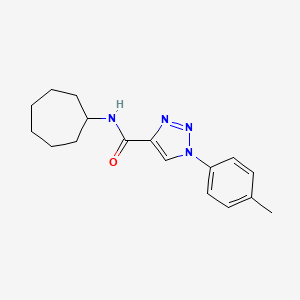
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, also known as MSMF, is an organic compound with a wide range of applications in research and industry. It is a versatile chemical that has been used in a variety of applications such as synthesis, drug development, and medical research. MSMF is a unique compound that has many unique properties, including its ability to form strong bonds with other molecules and its low toxicity.
科学的研究の応用
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of drugs, in the development of new materials, and in medical research. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound has been used in the synthesis of catalysts, in the synthesis of polymers, and in the synthesis of enzymes.
作用機序
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is an organic compound that has a unique mechanism of action. It is able to form strong bonds with other molecules, and it has a low toxicity. This makes it an ideal compound for use in drug development and medical research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer activity, and it has been used in the treatment of a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
実験室実験の利点と制限
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it has a low toxicity, which makes it an ideal compound for use in drug development and medical research. However, it is important to note that this compound is a relatively unstable compound, and it can be difficult to store and handle.
将来の方向性
Due to its unique properties and wide range of applications, N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of potential future directions. One potential future direction is the development of new materials and catalysts using this compound. Additionally, this compound could be used in the development of new drugs and treatments for a variety of diseases. Additionally, this compound could be used to create new enzymes and biomolecules for use in biotechnology. Finally, this compound could be used in the synthesis of polymers and other materials for use in industry.
合成法
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can be synthesized in a variety of ways, including the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl chloride. This reaction produces a dithiocarbamate product, which can then be hydrolyzed to form this compound. Other methods of synthesis include the reaction of 2-methylphenyl isocyanate with methylsulfonyl chloride, or the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl amide.
特性
IUPAC Name |
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-5-3-4-6-10(9)15-13(16)11-7-8-12(19-11)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJXLKWXMJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)

![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)
![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
